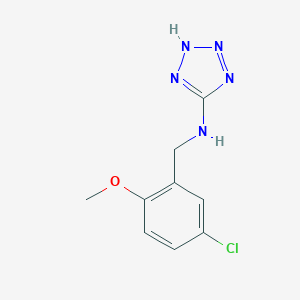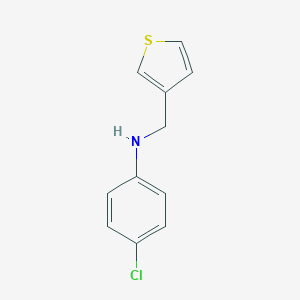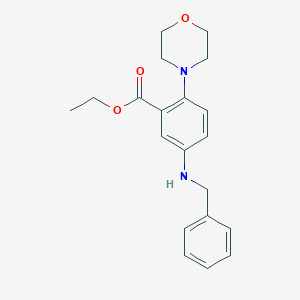![molecular formula C19H21N5OS B496506 {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL})AMINE](/img/structure/B496506.png)
{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL})AMINE is a complex organic compound that features a tetrazole ring, a sulfanyl group, and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL})AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Formation of the Benzylamine Moiety: The benzylamine moiety is synthesized by reacting benzyl chloride with ammonia or an amine.
Final Coupling: The final step involves coupling the tetrazole-sulfanyl intermediate with the benzylamine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL})AMINE can undergo various types of chemical reactions:
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL})AMINE has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in drug design for mimicking carboxylic acids.
Materials Science: The compound can be used in the development of new materials with unique electronic or photonic properties.
Biological Research: Its potential biological activities, such as antibacterial and antifungal properties, make it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL})AMINE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetate
- 3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine
Uniqueness
{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL})AMINE is unique due to its combination of a tetrazole ring, a sulfanyl group, and a benzylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21N5OS |
|---|---|
Molecular Weight |
367.5g/mol |
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C19H21N5OS/c1-2-13-25-18-10-8-16(9-11-18)15-20-12-14-26-19-21-22-23-24(19)17-6-4-3-5-7-17/h2-11,20H,1,12-15H2 |
InChI Key |
BMAWXCAAPNCPIF-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CNCCSC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNCCSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B496423.png)


![5-[(2-Ethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B496428.png)
![5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID](/img/structure/B496429.png)
![5-{[4-(Methylsulfanyl)benzyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B496431.png)
![5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID](/img/structure/B496432.png)
![{3-Methoxy-4-[(2-methylbenzyl)oxy]phenyl}methanol](/img/structure/B496434.png)

![Methyl 5-[(4-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496438.png)
![5-[(3-Ethoxy-4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B496439.png)
![METHYL 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B496441.png)
![Methyl 5-[(4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496445.png)

